molecular formula C10H12N2O B1306163 6-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 261715-39-3

6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163
CAS No.: 261715-39-3
M. Wt: 176.21 g/mol
InChI Key: FFFAXGTZBUMKTI-UHFFFAOYSA-N
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Description

6-(1-Pyrrolidinyl)nicotinaldehyde is an organic compound with the molecular formula C10H12N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a pyridine ring substituted with a pyrrolidine group at the 6-position

Safety and Hazards

6-(1-Pyrrolidinyl)nicotinaldehyde is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

6-(1-Pyrrolidinyl)nicotinaldehyde has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a useful reagent in the preparation of benzimidazole derivatives as inhibitors for abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with pyrrolidine. One common method is the nucleophilic addition of pyrrolidine to nicotinaldehyde, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrrolidinyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: 6-(1-Pyrrolidinyl)nicotinic acid.

    Reduction: 6-(1-Pyrrolidinyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Pyrrolidinyl)nicotinaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of nicotinaldehyde derivatives.

    Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)nicotinaldehyde is primarily related to its interaction with nicotinic acetylcholine receptors. The pyrrolidine group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and subsequent physiological effects. The aldehyde group can also participate in various biochemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
  • 6-(2,6-Dimethylmorpholino)nicotinaldehyde
  • 2-(Cyclopentyloxy)nicotinaldehyde
  • 6-(Dimethylamino)nicotinaldehyde
  • 2-Chloro-6-(dimethylamino)nicotinaldehyde

Uniqueness

6-(1-Pyrrolidinyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine group at the 6-position of the nicotinaldehyde core structure enhances its binding affinity to nicotinic acetylcholine receptors, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAXGTZBUMKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383401
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261715-39-3
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Fluoro-3-pyridinecarboxaldehyde (152 mg, 1.22=01) was dissolved in tetrahydrofuran (3.0 mL). To this, pyrrolidine (507 μL, 6.08 mmol) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 2 hours and successively at 60° C. for 5 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 6-(pyrrolidin-1-yl)-3-pyridinecarboxaldehyde (181 mg, yield: 84%).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
507 μL
Type
reactant
Reaction Step Two

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